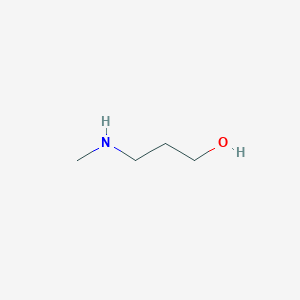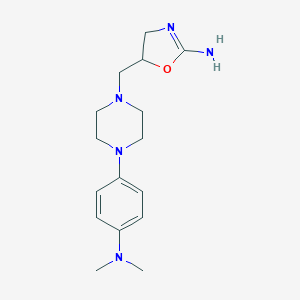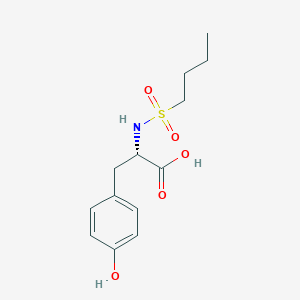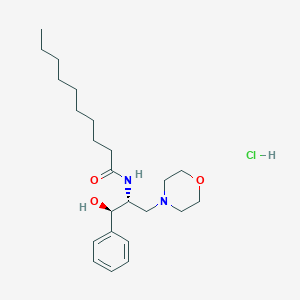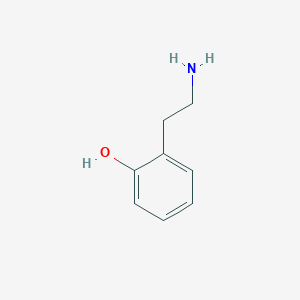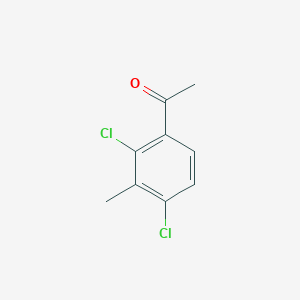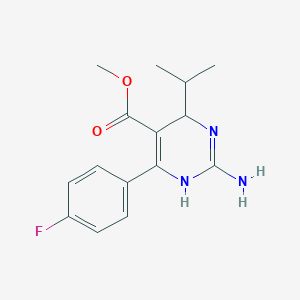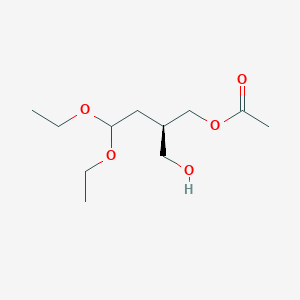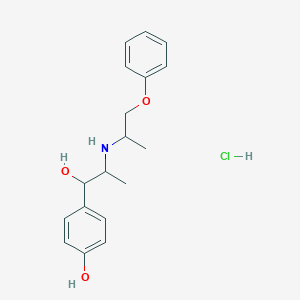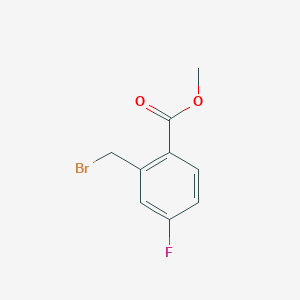
Methyl 2-(bromomethyl)-4-fluorobenzoate
Overview
Description
Differential Reactivity in Enzymatic Processing
The study of [p-(halomethyl)benzoyl]formates, including the bromomethyl analogue, reveals their varying roles as substrates or inhibitors for benzoylformate decarboxylase, a thiamin pyrophosphate-dependent enzyme. The fluoro analogue behaves as a substrate, while the bromo analogue acts as a competitive inhibitor, leading to the formation of p-methylbenzoate through the elimination of bromide and modification of the cofactor .
Synthesis of PET Radioligand Precursors
An improved synthesis method for a precursor used in PET radioligand [18F]SP203 has been developed. This method involves a Sonogash
Scientific Research Applications
-
Organic Synthesis
- Compounds like “Methyl 2-(bromomethyl)-4-fluorobenzoate” are often used in organic synthesis . The bromomethyl group (-CH2Br) is a good leaving group, which means it can be replaced by other groups in a reaction . The fluorine atom on the benzene ring can also influence the reactivity of the molecule .
-
Pesticide Production
-
Alkylation of Phenol and Amino Groups
-
Chemical Modification of Histidine
-
Production of Vitamins and Pharmaceutical Drugs
-
Emulsion Polymerization
-
Organic Synthesis
- Compounds like “Methyl 2-(bromomethyl)-4-fluorobenzoate” are often used in organic synthesis . The bromomethyl group (-CH2Br) is a good leaving group, which means it can be replaced by other groups in a reaction . The fluorine atom on the benzene ring can also influence the reactivity of the molecule .
-
Pesticide Production
-
Alkylation of Phenol and Amino Groups
-
Chemical Modification of Histidine
-
Production of Vitamins and Pharmaceutical Drugs
-
Emulsion Polymerization
properties
IUPAC Name |
methyl 2-(bromomethyl)-4-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-13-9(12)8-3-2-7(11)4-6(8)5-10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYFMDZWYCRYEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592794 | |
| Record name | Methyl 2-(bromomethyl)-4-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(bromomethyl)-4-fluorobenzoate | |
CAS RN |
157652-28-3 | |
| Record name | Methyl 2-(bromomethyl)-4-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

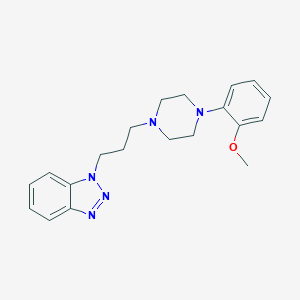
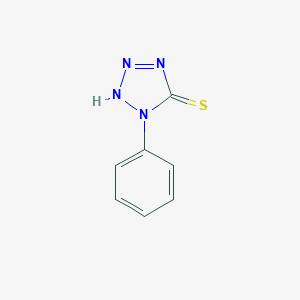
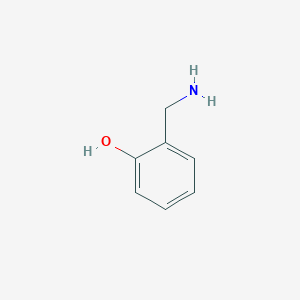
![7-[(3R)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B125471.png)
